![molecular formula C14H13N3OS B1416657 5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-32-9](/img/structure/B1416657.png)
5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of Grignard reagents with pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Scientific Research Applications
Antimicrobial Activity
5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and its derivatives have been explored for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized a series of compounds related to this chemical, demonstrating variable and modest antimicrobial activity against bacterial and fungal strains. The structural uniqueness of these compounds makes them potential candidates for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Role in Catalysis
The compound has also been implicated in the field of catalysis. Schroeder, Hiscock, and Dawe (2017) reported on the copper(II)- and gold(III)-mediated cyclizations of thioureas to substituted 2-aminobenzothiazoles. Their study provides valuable insight into the role of metal cations in these transformations, potentially leading to the synthesis of benzothiazole derivatives, which are known for their significant pharmaceutical applications (Schroeder, Hiscock, & Dawe, 2017).
Effects on Physical Performance
Research by Цублова and colleagues (2015) delved into the effects of 5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine derivatives on physical work capacity in mice. They discovered that certain derivatives enhance physical performance, highlighting the potential for these compounds to be developed into drugs that enhance physical performance (Цублова et al., 2015).
Antibacterial Activity
Further exploration of the antibacterial properties of related compounds was conducted by Vartale, Bhosale, and colleagues (2008). They synthesized derivatives and screened them for antibacterial activity, contributing to the understanding of the potential medical applications of these compounds (Vartale, Bhosale, et al., 2008).
properties
IUPAC Name |
5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-18-11-4-5-13-12(7-11)17-14(19-13)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWENVHYRXWOEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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